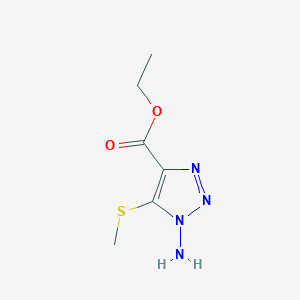

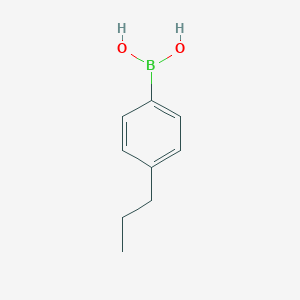

4-丙基苯硼酸

概述

描述

4-Propylphenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest in various fields of chemistry and materials science. While the provided papers do not directly discuss 4-Propylphenylboronic acid, they do provide insights into the properties and reactions of phenylboronic acid derivatives, which can be extrapolated to understand the behavior of 4-Propylphenylboronic acid.

Synthesis Analysis

The synthesis of phenylboronic acid derivatives typically involves the use of boronic acids or borate esters as starting materials. For example, 4-iodophenylboronic acid is synthesized from bromophenylacetic acid through a multi-step process involving reduction, acylation, and hydrolysis . Similarly, 4-tert-butylphenylboronic acid is synthesized using Grignard reagents and trimethyl borate . These methods could potentially be adapted for the synthesis of 4-Propylphenylboronic acid by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Phenylboronic acids and their derivatives exhibit interesting structural features due to the presence of the boronic acid group. The solid-state structures of these compounds often involve hydrogen bonding and crystal packing influenced by the boronic acid group. For instance, 4-carboxyphenylboronic acid forms different hydrates with distinct hydrogen bonding patterns . Vibrational studies on 4-carboxyphenylboronic acid have also revealed the presence of intermolecular hydrogen bonding in its dimer and trimer structures . These structural analyses are crucial for understanding the reactivity and binding properties of phenylboronic acid derivatives.

Chemical Reactions Analysis

Phenylboronic acids are known for their ability to participate in various chemical reactions, particularly in the formation of boronate esters and Suzuki-Miyaura coupling reactions. For example, 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids have been used as building blocks in Suzuki-Miyaura coupling to synthesize silicon-containing drugs . The ortho-substituent on phenylboronic acids, such as in 2,4-bis(trifluoromethyl)phenylboronic acid, has been shown to play a crucial role in catalyzing dehydrative condensation reactions . These reactions are indicative of the versatility of phenylboronic acids in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids are influenced by their molecular structure and the substituents attached to the phenyl ring. For instance, the introduction of halogen substituents can affect the crystal packing and hydrogen bonding interactions, as seen in the structures of 4-halophenylboronic acids . The presence of substituents can also enhance the performance of phenylboronic acids in catalytic reactions, such as the synergistic enhancement observed in the horseradish peroxidase-catalyzed oxidation of luminol by 4-substituted phenylboronic acids . These properties are essential for the design and application of phenylboronic acid derivatives in various fields, including sensor technology and drug development.

科学研究应用

富集和分析小分子化合物

4-乙烯基苯硼酸功能化石墨烯氧化物,与4-丙基苯硼酸相关的化合物,在选择性富集和分析具有邻二醇的小分子化合物方面展示出显著的应用。这种技术在生命科学研究中特别有价值,在质谱分析小分子方面比传统基质具有优势(Zhang, Zheng, & Ni, 2015)。

生物正交偶联反应

2-甲酰基苯硼酸与4-叠氮基苯甲酸的组合,与4-丙基苯硼酸类似的结构,已经显示出在生物正交偶联反应中的实用性。这种方法特别适用于在生理兼容条件下结合蛋白质,展示了苯硼酸衍生物在生物化学应用中的多功能性(Dilek, Lei, Mukherjee, & Bane, 2015)。

纳米技术和成像

苯硼酸功能化吡啶衍生物,与4-丙基苯硼酸密切相关,已被合成用于纳米技术应用。这些化合物对于原位双光子成像细胞表面唾液酸和作为光动力疗法剂的应用是有用的。这突显了苯硼酸衍生物在医学研究中诊断和治疗设置中的潜力(Li & Liu, 2021)。

超分子组装的合成和设计

苯硼酸和4-甲氧基苯硼酸,结构与4-丙基苯硼酸相似,已被用于设计和合成超分子组装。这些组装是由于氢键相互作用而形成的,展示了苯硼酸衍生物在晶体工程和材料科学中的重要作用(Pedireddi & Seethalekshmi, 2004)。

药物传递系统

苯硼酸衍生物已在药物传递系统中找到应用,特别是在开发葡萄糖响应材料用于胰岛素传递方面。这些化合物的独特化学性质,包括形成可逆复合物的能力,使它们成为先进药物传递技术的有前途的候选物(Ma & Shi, 2014)。

安全和危害

4-Propylphenylboronic acid is classified as Aquatic Chronic 4 according to hazard classifications . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and it should be used only in a well-ventilated area .

未来方向

4-Propylphenylboronic acid is increasingly being used in diverse areas of research, including the interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications . It is also being used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .

属性

IUPAC Name |

(4-propylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7,11-12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCGYIWOKVWFLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399320 | |

| Record name | 4-Propylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propylphenylboronic acid | |

CAS RN |

134150-01-9 | |

| Record name | (4-Propylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134150-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Propylphenylboronium acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

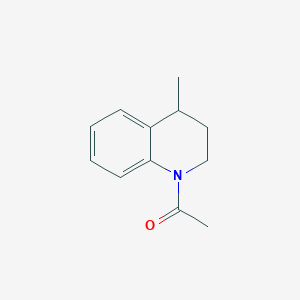

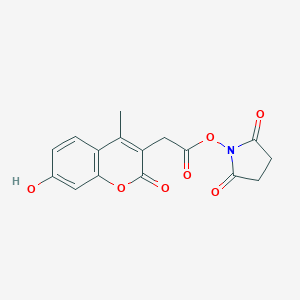

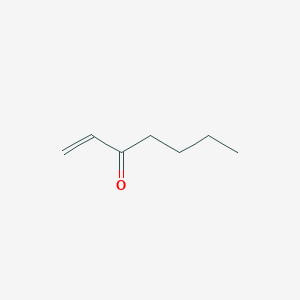

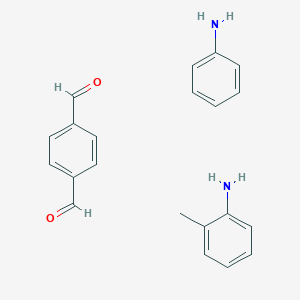

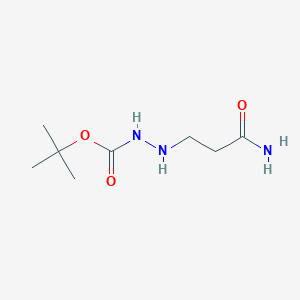

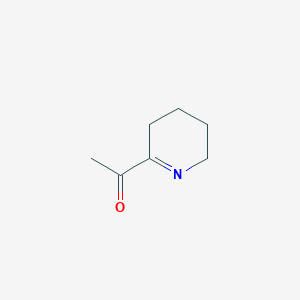

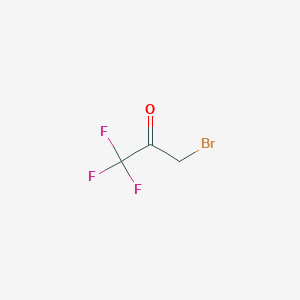

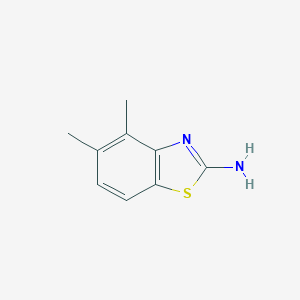

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)

![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)